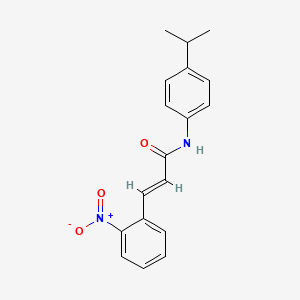
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is used as a starting material for the synthesis of other compounds.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent.
Biochemical and physiological effects:
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
The advantages of using N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments include its high purity and yield, its potential applications in various fields, and its relatively low cost. However, the limitations include its potential toxicity and the need for proper handling and disposal procedures. Researchers must also be aware of the potential side effects and interactions with other compounds.
将来の方向性
There are several future directions for research involving N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new drugs targeting diseases such as Alzheimer's disease and cancer. Researchers can use N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide as a scaffold for the development of new compounds with improved activity and selectivity. Another direction is the synthesis of novel polymers and materials with unique properties. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide can be used as a building block for the synthesis of new materials with potential applications in various fields such as electronics, optics, and biomedicine.
合成法
The synthesis of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-isopropylaniline with 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of the desired product.
科学的研究の応用
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of other compounds such as N-(4-isopropylphenyl)-3-(2-hydroxyphenyl)acrylamide, which has been shown to have potential anti-cancer activity. In medicinal chemistry, N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases such as Alzheimer's disease and cancer. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.
特性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)14-7-10-16(11-8-14)19-18(21)12-9-15-5-3-4-6-17(15)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKRWGMMOOIXIR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
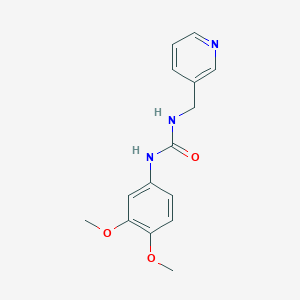
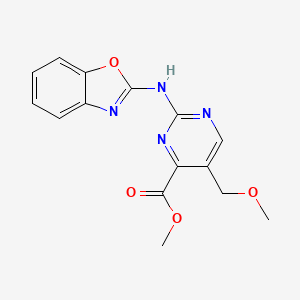



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
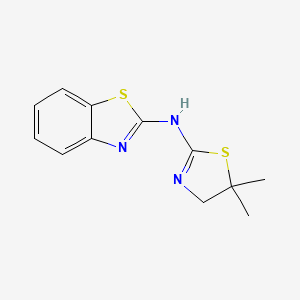
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
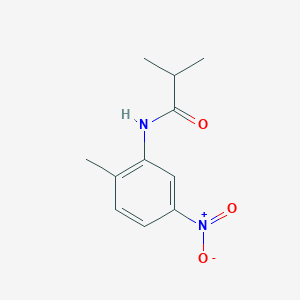
![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)